molecular formula C14H12N4O2S B11137215 2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11137215
M. Wt: 300.34 g/mol
InChI Key: LYWFPXXATJLAQK-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in suitable solvents such as methanol or ethanol, with the presence of catalysts like methanesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets . This binding can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-oxo-N-(2-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-methyl-5-oxo-N-(pyridin-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-9-8-18-13(20)11(7-17-14(18)21-9)12(19)16-6-10-4-2-3-5-15-10/h2-5,7-8H,6H2,1H3,(H,16,19)

InChI Key

LYWFPXXATJLAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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